Pinusolidic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pinusolidic acid can be synthesized through various methods. One common approach involves the extraction from natural sources such as the leaves of Platycladus orientalis . The extraction process typically involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone . The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plant species. advancements in biotechnology have enabled the production of this compound through microbial fermentation. Specific strains of microorganisms are engineered to produce this compound in large quantities, providing a sustainable and scalable method for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Pinusolidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiplatelet Activity

Pinusolidic acid has been identified as a potent inhibitor of platelet-activating factor (PAF), which plays a critical role in various inflammatory responses and cardiovascular diseases. Research indicates that this compound effectively inhibits PAF binding to rabbit platelets, demonstrating an IC50 value of approximately . This property suggests potential therapeutic applications in preventing thrombotic events and managing cardiovascular disorders.

1.2 Antioxidant Properties

The antioxidant capabilities of this compound have been explored through various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases. The compound exhibits significant free radical scavenging activity, contributing to its potential use in formulations aimed at reducing oxidative damage .

1.3 Anticancer Activity

this compound has shown promise in cancer research, particularly due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that extracts containing this compound possess anticancer properties against several cancer cell lines, including HeLa and HepG2 cells, with minimal toxicity towards normal cells . This selective action highlights its potential as a candidate for developing anticancer therapies.

Biochemical Applications

2.1 Drug Delivery Systems

The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in pharmaceutical formulations aimed at improving therapeutic efficacy .

2.2 Natural Preservatives

Given its antioxidant and antimicrobial properties, this compound can be employed as a natural preservative in food and cosmetic products. Its application may help extend shelf life while providing health benefits, aligning with the growing consumer demand for natural ingredients .

Case Studies

Wirkmechanismus

Pinusolidic acid exerts its effects primarily through the inhibition of platelet-activating factor (PAF) binding to its receptor . This inhibition prevents the activation of platelets, reducing inflammation and thrombosis. The molecular targets and pathways involved include the PAF receptor and downstream signaling pathways that mediate inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Pinusolidic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

Ferruginol: Another diterpenoid with antimicrobial and anti-inflammatory properties.

Betulonic acid: Known for its antiviral and anticancer activities.

α-Cadinol: Exhibits significant anti-inflammatory and antioxidant effects.

Compared to these compounds, this compound stands out for its potent PAF inhibitory activity, making it a promising candidate for therapeutic applications in inflammatory and cardiovascular diseases .

Biologische Aktivität

Pinusolidic acid, a labdane-type diterpenoid primarily isolated from the plant Biota orientalis, has garnered attention for its significant biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various studies and data tables.

Overview of this compound

- Chemical Structure : this compound is characterized by a unique structure that includes an R,β-unsaturated butenolide ring, which is crucial for its biological activity.

- Source : It is predominantly extracted from Biota orientalis, a plant known for its medicinal properties.

This compound primarily acts as an inhibitor of the Platelet-Activating Factor Receptor (PAFR). The binding to PAFR leads to a reduction in platelet aggregation and inflammation, which are critical processes in various pathological conditions.

- Target : Platelet-Activating Factor Receptor (PAFR)

- Mode of Action : Acts as a PAF antagonist, inhibiting its binding and subsequent cellular responses.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : It significantly reduces inflammation by inhibiting PAF, which is involved in inflammatory responses.

- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.

In Vitro Studies

A study conducted by Han et al. (1998) evaluated the PAF receptor binding inhibitory activity of this compound and its derivatives. The results indicated that modifications to the structure can enhance its inhibitory potency:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 2.5 | Potent PAF antagonist |

| 17-nor-8-oxo derivative | 2.5 | Comparable potency to this compound |

| Carboxymethyl ester derivative | 1.0 | Improved water solubility |

Antiproliferative Activity

Research on the water extract of Biota orientalis showed that it inhibited tumor growth in HEp-2 cell lines significantly:

| Concentration (µg/mL) | % Inhibition at 24h | % Inhibition at 48h | % Inhibition at 72h |

|---|---|---|---|

| 250 | 50 | 65 | 80 |

| 500 | 50 | 70 | 80 |

Comparative Analysis with Similar Compounds

This compound's biological activity can be compared with other diterpenoids:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ferruginol | Antimicrobial, anti-inflammatory | Similar structural features |

| Betulonic Acid | Antiviral, anticancer | Different mechanism of action |

| α-Cadinol | Anti-inflammatory, antioxidant | Less potent as a PAF inhibitor |

Eigenschaften

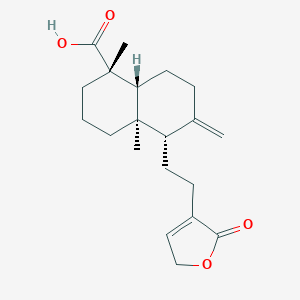

IUPAC Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQSDRHZGCMBKG-FIYPYCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.